molecular formula C9H7BrFNO B1371062 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one CAS No. 1156389-00-2

6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one

Cat. No. B1371062
M. Wt: 244.06 g/mol
InChI Key: QHBQAFBBDSHWLQ-UHFFFAOYSA-N
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Description

6-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one, also known as 6-bromo-7-fluoro-3,4-dihydro-2-quinolinone, is a heterocyclic compound belonging to the quinoline family. It is a white crystalline solid with a melting point of 161-163°C and a boiling point of 305°C. It is soluble in water, ethanol, and acetone, and is insoluble in benzene. 6-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one is a versatile synthetic intermediate that has been used in a variety of applications, including the synthesis of drug molecules, dyes, and other organic compounds.

Scientific Research Applications

Synthesis of Complex Molecules

  • Synthesis of 1,3-Disubstituted 3,4-Dihydro-4-thioxoquinazolin-2(1H)-ones : An efficient two-step synthesis method has been developed using 1-bromo-2-fluorobenzenes. This process results in the production of 3-alkyl-3,4-dihydro-4-thioxobenzoquinazolin-2(1H)-ones, highlighting the utility of bromo-fluoro compounds in complex molecule synthesis (Kobayashi et al., 2011).

  • Efficient Synthesis of Quinoline Derivatives : Research has been conducted on the efficient synthesis of quinoline derivatives, with a focus on the bromination reaction. This study demonstrates the potential of halogenated compounds like 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one in creating various quinoline derivatives (Şahin et al., 2008).

Pharmaceutical Research

  • Synthesis of Antimicrobial Agents : A study on the synthesis of quinoline-pyrazoline-based coumarinyl thiazole derivatives as antimicrobial agents utilizes similar compounds. This research indicates the relevance of halogenated quinolines in developing new antimicrobial substances (Ansari & Khan, 2017).

  • Development of Antibacterial Agents : The creation of new antibacterial agents often involves the use of halogenated quinolines. Research in this area can provide insights into the potential use of 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one in similar contexts (Abdel‐Wadood et al., 2014).

properties

IUPAC Name

6-bromo-7-fluoro-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFNO/c10-6-3-5-1-2-9(13)12-8(5)4-7(6)11/h3-4H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBQAFBBDSHWLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=CC(=C(C=C21)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20656068
Record name 6-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one

CAS RN

1156389-00-2
Record name 6-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 7-fluoro-3,4-dihydroquinolin-2(1H)-one (122-2; 15 g, 0.090 mol) in N,N-dimethylformamide (50 mL) was added N-bromosuccinimide (19.22 g, 0.108 mol) portion wise at 0° C. Reaction mixture was allowed to stir at room temperature for 12 h. The reaction mixture was concentrated and diluted with ice cold water (150 mL) with constant stirring and the solid residue was filtered and dried to obtain the title compound. 1H NMR (400 MHz, CDCl3) δ 8.0 (bs, 1H), 7.34-7.32 (d, J=7.2 Hz, 1H), 6.59-6.57 (d, J=8.8 Hz, 1H), 2.95-2.91 (t, J=7.6 Hz, 2H), 2.65-2.61 (t, J=−7.6 Hz, 2H). MS (M+1): 245.9.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
19.22 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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